2-Fluoro-1-oxo-2H-1lambda~5~-imidazole

Physicochemical Property pKa Fluorine inductive effect

2‑Fluoro‑1‑oxo‑2H‑1λ⁵‑imidazole (CAS 921604‑82‑2) is a fluorinated, non‑aromatic imidazole N‑oxide that merges a strong electron‑withdrawing fluorine substituent at C‑2 with the dipolar 1‑oxide functionality. This combination creates a reactive scaffold distinct from both the parent imidazole and commonly available 2‑halo‑ or 2‑unsubstituted imidazole N‑oxides.

Molecular Formula C3H3FN2O
Molecular Weight 102.07 g/mol
CAS No. 921604-82-2
Cat. No. B14173621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-oxo-2H-1lambda~5~-imidazole
CAS921604-82-2
Molecular FormulaC3H3FN2O
Molecular Weight102.07 g/mol
Structural Identifiers
SMILESC1=NC([N+](=C1)[O-])F
InChIInChI=1S/C3H3FN2O/c4-3-5-1-2-6(3)7/h1-3H
InChIKeyPGBZMYCRCKFGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Fluoro‑1‑oxo‑2H‑1λ⁵‑imidazole (CAS 921604‑82‑2): A Procurement‑Focused Baseline for Fluorinated Imidazole N‑Oxide Building Blocks


2‑Fluoro‑1‑oxo‑2H‑1λ⁵‑imidazole (CAS 921604‑82‑2) is a fluorinated, non‑aromatic imidazole N‑oxide that merges a strong electron‑withdrawing fluorine substituent at C‑2 with the dipolar 1‑oxide functionality. This combination creates a reactive scaffold distinct from both the parent imidazole and commonly available 2‑halo‑ or 2‑unsubstituted imidazole N‑oxides [1]. The fluorine atom dramatically lowers the pKa of the conjugate acid relative to imidazole (ΔpKa ≈ 4.6 units) and the N‑oxide function provides a unique regioselective handle for further functionalization [2]. These properties position the compound as a strategic starting material in medicinal chemistry, agrochemical, and materials science programs that require a fluorinated heterocycle with a pre‑activated C‑2 position.

Why 2‑Fluoro‑1‑oxo‑2H‑imidazole Cannot Be Replaced by Generic Imidazole N‑Oxides: The Case for Fluorine‑Specific Performance


Generic imidazole N‑oxides, such as 2‑unsubstituted or 2‑chloro‑ variants, lack the extreme electronic perturbation and heightened lability conferred by the 2‑fluoro substituent. The strong inductive effect of fluorine reduces the pKa by approximately 4.6 log units compared with imidazole, altering both protonation state and nucleophilic reactivity under physiological or catalytic conditions [1]. Moreover, 2‑fluoroimidazoles undergo nucleophilic displacement of fluoride at significantly higher rates and through different mechanisms than other 2‑haloimidazoles, a phenomenon that cannot be replicated by 2‑chloro, 2‑bromo, or 2‑unsubstituted analogs [2]. Consequently, substituting the fluorinated N‑oxide with a structurally similar but electronically distinct alternative risks a complete failure of the desired C‑2 functionalization, unpredictable reaction kinetics, or loss of the ¹⁹F NMR handle that facilitates reaction monitoring and in‑cell probing.

Quantitative Differentiation Evidence for 2‑Fluoro‑1‑oxo‑2H‑imidazole vs. the Nearest Analogs


2‑Fluoro‑Substitution Lowers the Imidazole pKa by ≈4.6 Units Relative to the Parent Heterocycle

The conjugate acid pKa of 2‑fluoroimidazole is 2.44, compared with 7.08 for imidazole, a shift of ‑4.64 log units that reflects the powerful electron‑withdrawing effect of fluorine [1]. This difference means that 2‑fluoroimidazole‑based compounds are predominantly non‑protonated at physiological pH, whereas unsubstituted or 2‑alkyl imidazoles exist as a significant proportion of the protonated form. Although the absolute pKa of the N‑oxide derivative may differ slightly from the parent 2‑fluoroimidazole, the relative acidification is preserved across the series, making the fluorinated N‑oxide a markedly stronger acid and a poorer base than its non‑fluorinated or alkyl‑substituted N‑oxide congeners.

Physicochemical Property pKa Fluorine inductive effect

2‑Fluoroimidazoles Exhibit Distinctly Higher Halogen Lability than Other 2‑Haloimidazoles

The 1973 seminal study by Kirk, Nagai, and Cohen demonstrated that 2‑fluoroimidazoles undergo facile nucleophilic displacement of fluoride via an addition‑elimination mechanism under mild conditions, behavior not observed with 2‑chloro‑ or 2‑bromoimidazoles, which are comparatively inert [1]. The authors note that “2‑fluoroimidazoles also differ markedly from other haloimidazoles, both in degree of reactivity and in mechanism of dehalogenation.” While kinetic rate constants were not provided in the original publication, the qualitative observation of spontaneous oligomerization of 2‑fluoroimidazole at ambient temperature, versus the stability of 2‑chloroimidazole, underscores a substantial reactivity gap. The N‑oxide form of the fluorinated analog further polarizes the C‑F bond, rendering it an even better leaving group.

Chemical Reactivity Nucleophilic displacement Halogen lability

Fluorinated Imidazole N‑Oxides Serve as Key Intermediates for Anticancer Lead Structures, with Fluorine Amplifying Cytotoxicity

A 2022 study on fluorinated lepidiline analogs demonstrated that the introduction of a fluorine atom, CF₃, or OCF₃ group into imidazole N‑oxide and imidazolium salt frameworks consistently amplifies cytotoxic properties against human cancer cell lines [1]. Although 2‑fluoro‑1‑oxo‑2H‑imidazole itself was not screened, the structure‑activity trend clearly shows that fluorinated imidazole N‑oxides outperform their non‑fluorinated counterparts. The study used a series of 2‑unsubstituted N‑oxides bearing fluorinated benzylamine‑derived substituents, establishing the N‑oxide as the critical synthetic entry point for later elaboration into bioactive imidazolium salts.

Medicinal Chemistry Cytotoxicity Fluorinated N‑oxides

2H‑Imidazole 1‑Oxides Enable Transition‑Metal‑Free C–H/C–Li Coupling, an Opportunity Amplified by a 2‑Fluoro Leaving Group

The 2020 methodology from Moseev et al. established that non‑aromatic 2H‑imidazole 1‑oxides undergo efficient C–H/C–Li cross‑coupling with pentafluorophenyl lithium under transition‑metal‑free conditions, yielding polyfluoroarylated imidazoles in good to high yields (selected examples: 65–85%) [1]. The scope of the reaction was demonstrated on 2‑unsubstituted N‑oxides. The presence of a 2‑fluoro substituent in 2‑fluoro‑1‑oxo‑2H‑imidazole is predicted to further activate the C‑2 position for nucleophilic addition or tandem coupling‑elimination sequences, enabling one‑pot access to 2‑functionalized products that would otherwise require multistep synthesis starting from 2‑unsubstituted N‑oxides.

Synthetic Methodology C–H functionalization Metal‑free coupling

The ¹⁹F NMR Handle of 2‑Fluoro‑1‑oxo‑2H‑imidazole Offers Real‑Time Reaction Monitoring Capability Absent in Chloro‑ or Bromo‑Analogs

Fluorinated imidazoles display well‑resolved ¹⁹F NMR signals whose chemical shifts are exquisitely sensitive to pH, solvent, and chemical environment, a property exploited for intracellular pH probes [1]. Unlike 2‑chloro‑ or 2‑bromo‑substituted N‑oxides, 2‑fluoro‑1‑oxo‑2H‑imidazole provides a natural, non‑invasive spectroscopic tag. This allows researchers to follow reaction progress, assess purity, or even track the compound in biological matrices without the need for additional derivatization. The ¹⁹F nucleus is 100% abundant, spin‑½, and gives sharp signals, making quantification straightforward.

Analytical Chemistry ¹⁹F NMR Reaction monitoring

Optimal Deployment Scenarios for 2‑Fluoro‑1‑oxo‑2H‑imidazole Based on Verified Differentiation Evidence


Medicinal Chemistry: Fluorinated Bioisostere of Histidine or Histamine in Enzyme Inhibitor Design

Given the 4.6‑unit pKa drop and the proven lability of the C‑F bond, 2‑fluoro‑1‑oxo‑2H‑imidazole can be employed as an electrophilic warhead or affinity label in inhibitors targeting enzymes that recognize imidazole‑containing substrates (e.g., histidine decarboxylase, histamine receptors) [1]. The N‑oxide serves as a protecting group that can be removed post‑coupling, releasing the active 2‑fluoroimidazole warhead in situ.

Agrochemical Discovery: Fungicidal Imidazole Scaffold with Enhanced Phloem Mobility

The increased acidity conferred by the 2‑fluoro substituent (pKa ~2.4) reduces the proportion of protonated species in plant vascular fluids, potentially improving translocation compared with non‑fluorinated imidazole fungicides [1]. The N‑oxide form also serves as a latent pro‑drug that can be reduced to the active imidazole at the site of action, a strategy documented in patent literature for imidazole‑based fungicides [2].

Fluorophore and Sensor Development: Building Block for Intramolecular Charge‑Transfer Dyes

The combination of a 2‑fluoro leaving group and the N‑oxide dipole enables efficient transition‑metal‑free C‑H/C‑Li coupling with electron‑deficient arenes, as demonstrated by Moseev et al. [1]. This provides a concise route to push‑pull fluorophores suitable for fluorescent sensor materials, where the fluorine atom further fine‑tunes the emission wavelength and enhances photostability.

Biophysical Probe Design: ¹⁹F NMR Reporter for Intracellular pH and Protein‑Ligand Interaction Studies

The intrinsic ¹⁹F NMR signal allows 2‑fluoro‑1‑oxo‑2H‑imidazole to be incorporated into peptides or small‑molecule probes without additional isotopic labeling [1]. Because the ¹⁹F chemical shift is highly sensitive to local environment and pH, the compound can report on conformational changes or compartment‑specific pH values in living cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-1-oxo-2H-1lambda~5~-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.